Rovafovir etalafenamide

Vue d'ensemble

Description

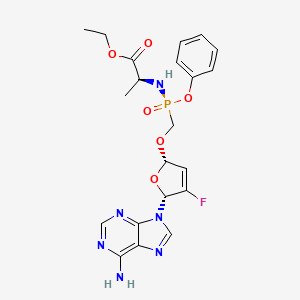

Le rovafovir étalafénamide, également connu sous son code de développement GS-9131, est un médicament expérimental développé par Gilead Sciences pour le traitement de l'infection par le VIH-1 . Il s'agit d'un inhibiteur nucléosidique de la transcriptase inverse et d'un promédicament du GS-9148 . Le rovafovir étalafénamide lui-même n'a aucune activité antivirale, mais une fois consommé, il est métabolisé par l'hydrolyse du groupe phosphonoamidate pour générer le composé antiviral GS-9148 .

Méthodes De Préparation

La synthèse du rovafovir étalafénamide implique un processus en plusieurs étapes à partir d'un noyau nucléosidique et d'un alcool phosphonoamidate élaboré . L'assemblage commence par une élimination décarboxylative d'un β-hydroxyacide pour donner l'éther énolique cyclique correspondant . Ceci est suivi d'une réaction d'iodoéthérification pour coupler l'éther énolique cyclique avec un alcool phosphonoamidate fonctionnalisé . Une élimination syn oxydante installe ensuite la fluoroalcène requise, et une dernière réaction de déprotection donne l'ingrédient pharmaceutique actif .

Des méthodes de production industrielle ont été développées pour améliorer l'efficacité de la fabrication, améliorer le temps de traitement, réduire le coût et minimiser l'impact environnemental . Deux nouvelles voies ont été développées vers un intermédiaire synthétique clé, qui a été converti en produit final en utilisant une nouvelle stratégie de groupe protecteur .

Analyse Des Réactions Chimiques

Le rovafovir étalafénamide subit plusieurs types de réactions chimiques au cours de sa synthèse et de son métabolisme :

Élimination décarboxylative : Cette réaction implique l'élimination d'un groupe carboxyle d'un β-hydroxyacide pour former un éther énolique cyclique.

Iodoéthérification : Cette réaction couple l'éther énolique cyclique avec un alcool phosphonoamidate fonctionnalisé.

Élimination syn oxydative : Cette réaction installe la fluoroalcène requise.

Les réactifs courants utilisés dans ces réactions comprennent le β-hydroxyacide, l'alcool phosphonoamidate et divers agents oxydants . Le principal produit formé à partir de ces réactions est l'ingrédient pharmaceutique actif GS-9148 .

Applications de la recherche scientifique

Le rovafovir étalafénamide a des applications importantes en recherche scientifique, en particulier dans le domaine de la médecine. Il est en cours d'investigation pour son potentiel à traiter l'infection par le VIH-1 . Le composé présente une activité antivirale contre les virus contenant des mutations majeures associées à la résistance aux inhibiteurs nucléosidiques de la transcriptase inverse, qui sont couramment utilisés pour traiter l'infection par le VIH/SIDA .

En plus de ses applications médicales, le rovafovir étalafénamide est également intéressant dans les domaines de la chimie et de la biologie pour ses voies de synthèse et ses mécanismes réactionnels uniques . Le développement de méthodes de production industrielle efficaces a des implications pour l'industrie pharmaceutique, en particulier en termes de réduction des coûts et d'impact environnemental .

Mécanisme d'action

Le rovafovir étalafénamide est un inhibiteur nucléosidique de la transcriptase inverse et un promédicament du GS-9148 . Une fois consommé, il est métabolisé par l'hydrolyse du groupe phosphonoamidate pour générer le GS-9148 . Le GS-9148 est ensuite phosphorylé et agit comme un terminateur de chaîne de la polymérisation de l'ADN, inhibant ainsi la réplication du VIH-1 . Ce mécanisme cible l'enzyme transcriptase inverse, qui est essentielle à la réplication du virus .

Applications De Recherche Scientifique

Rovafovir etalafenamide has significant scientific research applications, particularly in the field of medicine. It is being investigated for its potential to treat HIV-1 infection . The compound shows antiviral activity against viruses containing major mutations associated with resistance to nucleoside analog reverse-transcriptase inhibitors, which are commonly used to treat HIV/AIDS infection .

In addition to its medical applications, this compound is also of interest in the fields of chemistry and biology for its unique synthetic routes and reaction mechanisms . The development of efficient industrial production methods has implications for the pharmaceutical industry, particularly in terms of cost reduction and environmental impact .

Mécanisme D'action

Rovafovir etalafenamide is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148 . Once consumed, it is metabolized through the hydrolysis of the phosphonoamidate group to generate GS-9148 . GS-9148 is then phosphorylated and acts as a chain terminator of DNA polymerization, thereby inhibiting the replication of HIV-1 . This mechanism targets the reverse transcriptase enzyme, which is essential for the replication of the virus .

Comparaison Avec Des Composés Similaires

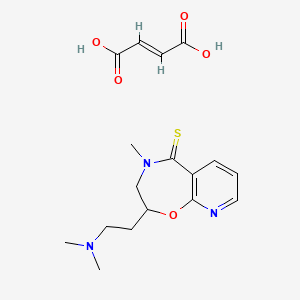

Le rovafovir étalafénamide est similaire à d'autres inhibiteurs nucléosidiques de la transcriptase inverse, tels que la ténofovir alafénamide et le ténofovir disoproxil fumarate . Le rovafovir étalafénamide a un profil de résistance unique et présente une activité antivirale contre les virus présentant des mutations majeures associées à la résistance à d'autres inhibiteurs nucléosidiques de la transcriptase inverse . Cela en fait un candidat prometteur pour le traitement de l'infection par le VIH-1, en particulier dans les cas où une résistance à d'autres médicaments s'est développée .

Des composés similaires comprennent :

- Ténofovir alafénamide

- Ténofovir disoproxil fumarate

- Emtricitabine

- Lamivudine

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs profils de résistance et leurs propriétés pharmacocinétiques .

Propriétés

Numéro CAS |

912809-27-9 |

|---|---|

Formule moléculaire |

C21H24FN6O6P |

Poids moléculaire |

506.4 g/mol |

Nom IUPAC |

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H24FN6O6P/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25)/t13-,16-,20+,35+/m0/s1 |

Clé InChI |

OCJRRXHWPBXZSU-BJBBEUPESA-N |

SMILES |

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |

SMILES isomérique |

CCOC(=O)[C@H](C)N[P@@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |

SMILES canonique |

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GS-9131; GS 9131; GS9131; Rovafovir Etalafenamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

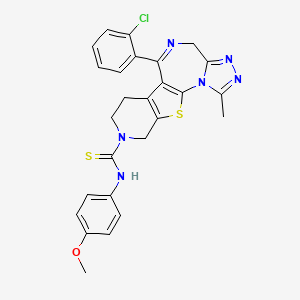

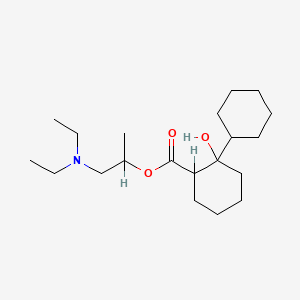

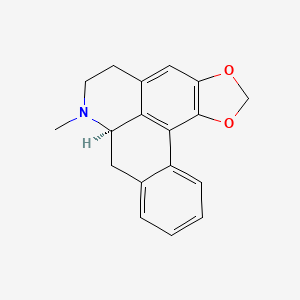

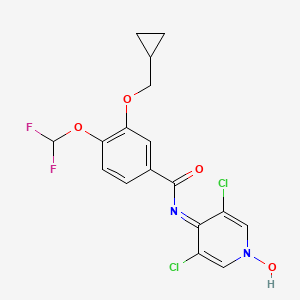

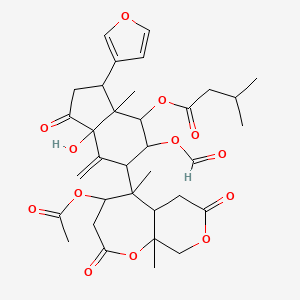

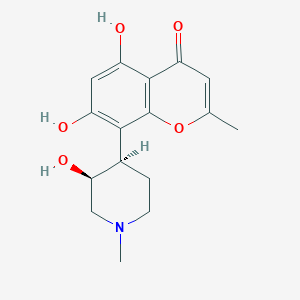

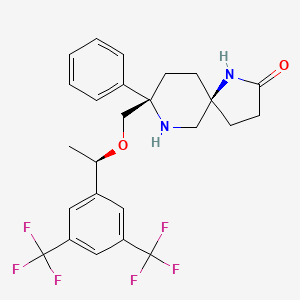

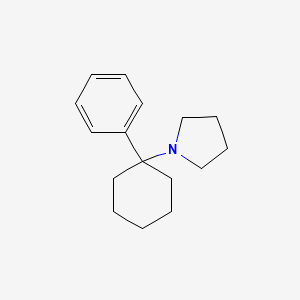

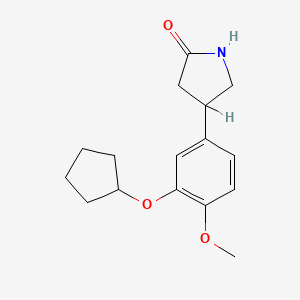

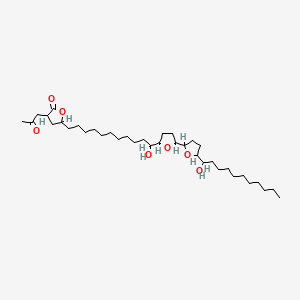

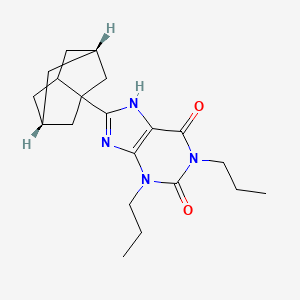

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.